BL-1249

描述

Structure

3D Structure

属性

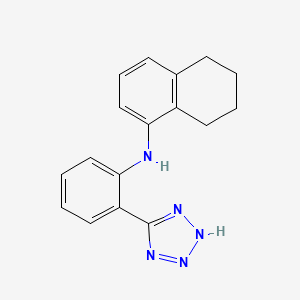

IUPAC Name |

N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNRZIFBTOUICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171231 |

Source

|

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18200-13-0 |

Source

|

| Record name | BL-1249 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-1249 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BL-1249 on TREK Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which BL-1249, a fenamate class nonsteroidal anti-inflammatory drug (NSAID), activates the TREK subfamily of two-pore domain potassium (K2P) channels.[1][2][3][4][5] K2P channels are crucial for establishing and stabilizing the resting membrane potential in excitable cells, making them attractive therapeutic targets for conditions such as pain, ischemia, and depression.[1][2][3][4][5] this compound has emerged as a key pharmacological tool for studying the function of these channels.

Core Mechanism of Action

This compound is a selective agonist for the mechanosensitive TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3] When applied extracellularly, it activates all members of this subfamily but does not affect other K2P channel subfamilies like TWIK, TASK, THIK, or TRESK.[1][2][3]

The primary mechanism of action involves the modulation of the channel's "C-type" gate located at the selectivity filter.[1][2][3][4] This is a common gating mechanism for TREK channels, which are also activated by diverse physical and chemical stimuli such as membrane stretch, intracellular acidosis, and polyunsaturated fatty acids.[6][7] By stabilizing the open conformation of this C-type gate, this compound switches the channel into a "leak" mode, characterized by increased potassium efflux and a loss of the channel's outward rectification.[2] This leads to hyperpolarization of the cell membrane, thereby reducing cellular excitability.

The interaction of this compound with the TREK channel is a direct one, leading to a conformational change that favors the open state.

Caption: Proposed signaling pathway for this compound activation of TREK channels.

Structural Determinants of this compound Action and Selectivity

Research using channel chimeras and site-directed mutagenesis has identified key structural elements within the TREK channel that are critical for the action and selectivity of this compound.

-

M2/M3 Transmembrane Helix Interface: This region has been identified as a crucial site for this compound's action and, particularly, its selectivity. Swapping the M2 helix between the highly sensitive TREK-1 and the less sensitive TRAAK channel significantly alters the drug's potency.[1][2][3]

-

C-terminal Tail: The intracellular C-terminal tail plays a key role in mediating the effects of this compound. Mutations that uncouple the C-terminal tail from the channel body blunt the response to the compound.[1]

-

Structure-Activity Relationship (SAR): The chemical structure of this compound itself is finely tuned for its activity. Both the acidic tetrazole ring and the opposing tetralin moiety are essential for its function. Modifications to these groups or altering the conformational flexibility between them can impact the potency and selectivity of the compound.[1][2][3]

Caption: Relationship between this compound's structure and key TREK channel domains.

Quantitative Data

The potency of this compound varies across the TREK subfamily, demonstrating its selectivity. The following tables summarize the key quantitative data from dose-response studies.

Table 1: Potency (EC₅₀) of this compound on TREK Subfamily Channels

| Channel | EC₅₀ (μM) | Experimental System | Reference |

|---|---|---|---|

| TREK-1 (K2P2.1) | 5.5 ± 1.2 | TEVC in Xenopus Oocytes | [2] |

| TREK-2 (K2P10.1) | 8.0 | TEVC in Xenopus Oocytes | [2][8] |

| TRAAK (K2P4.1) | 48 ± 10 | TEVC in Xenopus Oocytes | [1][2] |

| Human Bladder Myocytes | 1.49 ± 0.08 | Electrophysiology |[8][9] |

Table 2: Effect of Mutations on this compound Potency for TREK-1/TRAAK Chimeras

| Channel Construct | Description | EC₅₀ (μM) | Reference |

|---|---|---|---|

| Wild-type TREK-1 | - | 5.5 ± 1.2 | [1] |

| Wild-type TRAAK | - | 48 ± 10 | [1] |

| TREK-1/TRAAK M2 | M2 helix of TREK-1 replaced with TRAAK's M2 | 26 ± 8 | [1] |

| TRAAK/TREK-1 M2 | M2 helix of TRAAK replaced with TREK-1's M2 | 43 ± 11 | [1] |

| TREK-1 GGG Mutant | C-terminal tail uncoupled | 19 ± 1 |[1] |

Experimental Protocols

The mechanism of this compound was elucidated using a combination of molecular biology and electrophysiology techniques.

This technique is used to express ion channels in a robust system and measure macroscopic currents in response to a drug.

-

Channel Expression: cRNA for the desired K2P channel (e.g., TREK-1, TRAAK, or chimeras) is synthesized in vitro and microinjected into Xenopus oocytes. The oocytes are then incubated for 2-7 days to allow for channel protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is perfused with a baseline recording solution.

-

Dose-Response Analysis: this compound is applied extracellularly at increasing concentrations. The current is measured at a specific holding potential (e.g., 0 mV) for each concentration until a steady-state response is achieved.

-

Data Analysis: The current potentiation is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the EC₅₀ value.

Patch clamp allows for high-resolution recording of ion channel activity in either native cells or cell lines (e.g., HEK293) transfected to express a specific channel.

-

Cell Preparation: HEK293 cells are transiently transfected with plasmids containing the cDNA for the target TREK channel.

-

Recording Configuration:

-

Whole-Cell: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the entire cell. This allows for the recording of macroscopic currents.

-

Inside-Out: After forming a seal, the pipette is pulled away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution. This configuration is ideal for studying how intracellular factors or drugs applied to the inner membrane surface affect channel gating.

-

-

Experiment: To test the effect on the C-type gate, inside-out patches are used. The current-voltage (I-V) relationship is measured before and after the application of this compound (e.g., 1 µM) to the bath. A loss of outward rectification in the I-V curve indicates that the C-type gate has been stimulated.[2]

Caption: General experimental workflow for studying this compound's effect on TREK channels.

Conclusion

This compound is a potent and selective activator of the TREK subfamily of K2P channels.[1][8] Its mechanism of action is centered on the stimulation of the channel's C-type selectivity filter gate, a process mediated by its interaction with the M2/M3 transmembrane helix interface and influenced by the channel's C-terminal tail.[1][2][3] The detailed characterization of its mechanism and the identification of its binding determinants provide a critical foundation for the rational design of new, more potent, and isoform-selective K2P channel modulators for a variety of therapeutic applications.[1][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polymodal activation of the TREK-2 K2P channel produces structurally distinct open states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

BL-1249: A Technical Guide to its Selectivity Profile for K2P Channels

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of BL-1249, a small molecule activator of the two-pore domain potassium (K2P) channel family. K2P channels are crucial regulators of cellular resting membrane potential and excitability, making them attractive therapeutic targets for a range of conditions including pain, depression, and cardiac arrhythmias.[1][2][3][4][5] this compound, a compound from the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), has been identified as a potent and selective activator of a specific subfamily of these channels.[1][2][3][4][5][6]

Quantitative Selectivity Profile

This compound demonstrates marked selectivity for the TREK (TWIK-related K+ channel) subfamily of K2P channels.[1][2][3][4][5][6] Electrophysiological studies have shown that extracellular application of this compound activates all three members of the TREK subfamily: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] Conversely, it has no activating effect on representative members of other K2P subfamilies, including TWIK-1, TASK-1, TASK-2, TASK-3, THIK-1, and TRESK.[1]

Within the responsive TREK subfamily, this compound displays differential potency. It activates TREK-1 and TREK-2 with approximately 10-fold greater potency than TRAAK.[1][2][3][4][5] The compound also exhibits tissue-specific selectivity, with a significantly higher potency in bladder smooth muscle cells compared to aortic smooth muscle cells.[6][7]

Table 1: Potency of this compound on K2P Channels and Tissues

| Target Channel/Tissue | Channel Subfamily | EC50 (μM) | Comments |

|---|---|---|---|

| K2P2.1 (TREK-1) | TREK | 5.5 | Potent activation[1][6][8] |

| K2P10.1 (TREK-2) | TREK | 8.0 | Potent activation[1][6][8] |

| K2P4.1 (TRAAK) | TREK | 48 | ~10-fold less potent activation[1] |

| Other K2P Channels | TWIK, TASK, THIK, TRESK | No Effect | No activation observed at 10 μM[1] |

| Human Bladder Myocytes | N/A | 1.26 - 1.49 | High tissue selectivity[6][7] |

| Human Aortic Smooth Muscle | N/A | 21.0 | Lower tissue selectivity[6] |

Mechanism of Action and Structural Determinants

This compound activates TREK channels by modulating the channel's gating mechanism. Specifically, it stimulates the "C-type" gate located at the selectivity filter, which is a common mechanism for various physical and chemical activators of this channel subfamily.[1][2][3][4][5][6] This action stabilizes the channel in an open, "leak" mode, leading to potassium efflux and membrane hyperpolarization.[2][7]

The selectivity of this compound is dictated by specific chemical features of the molecule and structural determinants within the channel protein.

-

Molecular Determinants: Structure-activity relationship (SAR) studies show that both the tetrazole and the opposing tetralin moieties of the this compound molecule are essential for its function.[1][2][3][4][5] The conformational flexibility between these two ring systems is a key factor in its selectivity, particularly for the preferential activation of TREK-1 over TRAAK.[1]

-

Channel Determinants: Chimeric and mutant channel studies have identified the interface between the M2 and M3 transmembrane helices as a critical site for this compound selectivity.[1][2][3][4][5] The C-terminal tail of the channel also plays a significant role in the action of this compound.[1][2][3][4][5]

Below is a simplified representation of the proposed mechanism.

Caption: Proposed mechanism of this compound action on TREK channels.

Experimental Protocols

The selectivity profile of this compound has been primarily characterized using electrophysiological techniques.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is used for screening and characterizing the effect of compounds on various ion channels expressed in a heterologous system.

-

Objective: To determine which K2P channels are activated by this compound and to establish dose-response relationships.

-

Methodology:

-

Channel Expression: cRNA for the specific K2P channel of interest is injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for channel protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: Whole-cell currents are measured before and after the extracellular application of this compound at various concentrations.[1]

-

Data Analysis: The change in current is measured to quantify channel activation. Dose-response curves are generated by plotting the current potentiation against the concentration of this compound, from which EC50 values are calculated.[1]

-

Patch-Clamp Electrophysiology in HEK293 Cells

This method provides a more detailed investigation into the mechanism of channel gating.

-

Objective: To investigate the specific gating mechanism affected by this compound (i.e., the C-type gate).

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the K2P channel (e.g., TREK-1).

-

Patch Configuration: The inside-out patch configuration is established.[2] This allows for precise control of the intracellular solution and direct application of compounds to the external face of the channel.

-

Voltage Protocol: Currents are typically elicited by applying voltage steps or ramps. For TREK-1, a common protocol involves 10 mV steps from a holding potential of -80 mV to +100 mV.[1][2]

-

Data Analysis: The application of this compound to the extracellular side of the patch causes a loss of outward rectification in the potassium current, which is the characteristic signature of C-type gate activation.[2]

-

The general workflow for assessing this compound's selectivity is outlined in the diagram below.

Caption: Experimental workflow for K2P channel selectivity analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BL 1249 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of BL-1249 in Neurons

This guide provides a comprehensive overview of the molecular function, mechanism of action, and pharmacological properties of this compound, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. The information presented is collated from primary research, focusing on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Introduction to this compound

This compound, with the chemical name (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] In the context of neuroscience and cellular physiology, it is recognized as a potent and selective activator of specific potassium channels that play a crucial role in regulating neuronal excitability.[1][2] K2P channels are responsible for generating leak potassium currents, which are fundamental in stabilizing the resting membrane potential of neurons and other excitable cells.[1][2][3][4] Dysregulation of these channels is implicated in various neurological and pathological conditions, including pain, ischemia, depression, and migraine, making them attractive therapeutic targets.[1][2][4]

This compound's primary function is to selectively activate members of the mechanosensitive and thermosensitive TREK (TWIK-related K+ channel) subfamily of K2P channels.[1][3][5]

Mechanism of Action

This compound exerts its effects by acting as a selective agonist on the TREK subfamily of K2P channels when applied to the extracellular side of the cell.[1][2][3][4][6] Its mechanism relies on the modulation of the channel's gating machinery.

Key aspects of the mechanism include:

-

Target: All three members of the TREK subfamily: K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][3]

-

Action: this compound stimulates the selectivity filter "C-type" gate, a critical component that controls the flow of potassium ions through the channel.[1][2][3][4] This action is similar to the gating mechanism induced by physical stimuli like stretch and temperature.[1][4]

-

Result: The opening of the C-type gate enhances the outward potassium current, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.[7]

The structural basis for this compound's selectivity for the TREK subfamily, and its varying potency within this subfamily, is attributed to specific interactions with the channel protein. Studies involving channel chimeras and mutants have identified the M2/M3 transmembrane helix interface and the C-terminal tail as key determinants of this compound's action and selectivity.[1][2][4] Furthermore, the chemical structure of this compound itself—specifically the acidic tetrazole moiety, the hydrophobic tetralin group, and the conformational flexibility between these two ring systems—is critical for its function and selective potency.[1][2][4]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound have been quantified across various K2P channels and cell types using electrophysiological techniques. The half-maximal effective concentration (EC50) values are summarized below.

Table 1: this compound Potency on Recombinant K2P Channels

| Channel Target | Host System | EC50 (μM) | Reference(s) |

| K2P2.1 (TREK-1) | Xenopus oocytes | 5.5 ± 1.2 | [1][3][8] |

| K2P10.1 (TREK-2) | Xenopus oocytes | 8.0 ± 0.8 | [3][8] |

| K2P4.1 (TRAAK) | Xenopus oocytes | 48 ± 10 | [1] |

| Kv10.1 | HEK293 cells | ~40 (estimated) | [9] |

Data from Pope, L., et al. (2018) and others as cited.

Table 2: this compound Effects on Native Cells and Tissues

| Cell/Tissue Type | Effect Measured | EC50 (μM) | Reference(s) |

| Human Bladder Myocytes | Membrane Hyperpolarization (Fluorescence) | 1.26 ± 0.6 | [7][8][10] |

| Human Bladder Myocytes | Membrane Hyperpolarization (Electrophysiology) | 1.49 ± 0.08 | [7][8][10] |

| Rat Bladder Strips | Relaxation of KCl-induced contraction | 1.12 ± 0.37 | [10] |

| Human Aortic Smooth Muscle Cells | Membrane Hyperpolarization | 21.0 | [8] |

This compound demonstrates clear selectivity, being approximately 10-fold more potent in activating TREK-1 and TREK-2 channels compared to TRAAK.[1][2][4][6] Importantly, it shows no activating effect on other K2P channel subfamilies, including TASK-1, TASK-2, TASK-3, TWIK-1, THIK-1, and TRESK, even at concentrations up to its solubility limit (~80 μM).[1][3] A recent study has also identified this compound as an activator of the voltage-gated potassium channel Kv10.1, although with a significantly lower potency (approximately five times higher EC50) than for TREK-1.[9]

Signaling Pathways and Logical Relationships

The interaction of this compound with TREK channels initiates a direct signaling cascade that modulates neuronal membrane potential.

The logical relationship for this compound's selectivity is determined by its chemical structure and its interaction with specific residues in the channel protein.

Experimental Protocols

The characterization of this compound's function has primarily relied on electrophysiological assays. Below are detailed methodologies for the key experiments cited.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the macroscopic currents flowing through ion channels expressed in the large oocyte membrane, allowing for detailed dose-response analysis.

Methodology:

-

Oocyte Preparation:

-

Harvest stage V–VI oocytes from female Xenopus laevis frogs.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the specific K2P channel of interest (e.g., TREK-1, TASK-3).

-

Incubate for 1-3 days at 18°C to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit channel currents.

-

-

Drug Application and Data Analysis:

-

Establish a stable baseline current in the standard bath solution.

-

Apply this compound at various concentrations via the perfusion system.

-

Record steady-state currents at each concentration.

-

Construct dose-response curves by plotting the normalized current potentiation against the log of the this compound concentration.

-

Fit the data with the Hill equation to determine the EC50 value.

-

Inside-Out Patch-Clamp in HEK293 Cells

This high-resolution technique allows for the study of single-channel or small population channel behavior and is crucial for investigating gating mechanisms.

Methodology:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in standard growth media.

-

Transiently transfect the cells with a plasmid containing the cDNA for the K2P channel of interest (e.g., TREK-1). A co-transfection with a fluorescent marker like GFP is often used to identify transfected cells.

-

Allow 24-48 hours for channel expression.

-

-

Patch-Clamp Recording:

-

Prepare borosilicate glass pipettes (2–5 MΩ resistance) and fill with a pipette solution mimicking intracellular fluid (e.g., 140 mM KCl, 10 mM HEPES, 5 mM EGTA, pH 7.2).

-

Identify a transfected cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction or a voltage transient to rupture the membrane patch, achieving the whole-cell configuration.

-

Gently pull the pipette away from the cell to excise the membrane patch, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

-

Drug Application and Gating Analysis:

-

Position the excised patch in front of a perfusion manifold for rapid solution exchange.

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to observe the current-voltage (I-V) relationship of the channel. In its basal state, TREK-1 exhibits outward rectification.

-

Apply this compound (e.g., 1 µM) to the bath, which corresponds to the extracellular side of the channel in this configuration.

-

Observe the change in the I-V relationship. Activation of the C-type gate by this compound results in a loss of outward rectification, leading to a more linear "leak-like" current.[3]

-

Analyze single-channel recordings to determine changes in open probability (Po).

-

Conclusion

This compound is a valuable pharmacological tool for studying the function of TREK K2P channels. Its selective activation of this channel subfamily provides a mechanism to reduce neuronal excitability, highlighting its potential as a lead compound for developing therapeutics for pain, ischemia, and other neurological disorders. The detailed quantitative data and experimental protocols provided herein serve as a resource for researchers aiming to build upon the current understanding of this compound and the broader field of K2P channel modulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of this compound as a channel activator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

BL-1249: A Technical Guide to a Putative Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249, chemically identified as (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule that has garnered significant interest as a putative potassium channel opener.[1] Belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), this compound has been demonstrated to selectively activate specific members of the two-pore domain potassium (K2P) channel family, positioning it as a valuable pharmacological tool and a potential therapeutic agent for conditions involving cellular hyperexcitability.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound functions as a selective agonist of the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and to a lesser extent, TRAAK (K2P4.1).[2][4] These channels are critical in setting the resting membrane potential in a variety of excitable cells. The primary mechanism of action for this compound involves the modulation of the channel's "C-type" gate located at the selectivity filter.[2][5] By stimulating this gate, this compound effectively locks the channel in an open or "leak" mode, leading to an increased efflux of potassium ions.[3][5] This potassium efflux results in hyperpolarization of the cell membrane, which in turn reduces cellular excitability.

Structurally, both the acidic tetrazole and the hydrophobic tetralin moieties of this compound are crucial for its activity.[2] The interaction of this compound is thought to occur at the interface of the M2 and M3 transmembrane helices, a site distinct from other known K2P channel activators.[2][6] This unique binding site contributes to its selectivity for the TREK subfamily over other K2P channel subfamilies.[2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of this compound across various potassium channels and tissues.

Table 1: Potency of this compound on TREK Subfamily Channels

| Channel | EC50 (μM) |

| TREK-1 (K2P2.1) | 5.5 ± 1.2[2] |

| TREK-2 (K2P10.1) | 8.0 ± 0.8[2] |

| TRAAK (K2P4.1) | 48 ± 10[2] |

Table 2: Tissue and Cell-Specific Activity of this compound

| Tissue/Cell Type | Assay | EC50 (μM) |

| Cultured Human Bladder Myocytes | Membrane Hyperpolarization (Voltage-sensitive dye) | 1.26[7] |

| Cultured Human Bladder Myocytes | Membrane Hyperpolarization (Electrophysiology) | 1.49[7] |

| Human Aortic Smooth Muscle Cells | Membrane Hyperpolarization | 21.0[7] |

| Rat Bladder Strips | Relaxation of KCl-induced contractions | 1.12[7] |

Key Experimental Protocols

Patch-Clamp Electrophysiology for TREK-1 Channel Activation

This protocol is adapted from studies characterizing the effects of this compound on TREK-1 channels expressed in HEK293T cells.[2]

1. Cell Culture and Transfection:

-

HEK293T cells are cultured to approximately 70% confluency in 35 mm diameter wells.

-

Cells are transfected with a plasmid vector (e.g., pIRES2-EGFP) containing the gene for the desired potassium channel (e.g., mouse K2P2.1) using a suitable transfection reagent like LipofectAMINE 2000.

-

Following a 6-hour transfection period, the cells are plated onto Matrigel-coated coverslips for subsequent electrophysiological recording.

2. Electrophysiological Recording (Inside-Out Patch Configuration):

-

Recordings are performed on excised patches in an inside-out configuration.

-

Pipette (Extracellular) Solution: Contains (in mM): 150 KCl, 10 HEPES, and 2 EGTA (pH 7.2 adjusted with KOH/HCl).

-

Bath (Intracellular) Solution: Contains (in mM): 150 RbCl, 2 EGTA, and 10 HEPES (pH 7.4 with RbOH).[2] Rubidium is used to assess changes in rectification.

-

The bath solution is continuously perfused at a rate of 200 mL/h.

-

TREK-1 currents are elicited by applying 10 mV voltage steps from a holding potential of -80 mV, ranging from -100 mV to +100 mV.[2]

-

Data is sampled at 50 kHz.

-

This compound is applied to the intracellular side of the patch via the bath solution.

3. Data Analysis:

-

The effect of this compound is quantified by measuring the change in current amplitude and the rectification of the current-voltage relationship. A loss of outward rectification is indicative of C-type gate activation.[5]

In Vitro Organ Bath for Bladder Smooth Muscle Relaxation

This protocol is used to assess the functional effect of this compound on tissue contractility.[7]

1. Tissue Preparation:

-

Bladder strips are isolated from rats.

-

The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Contraction Induction:

-

A stable contraction is induced by adding 30 mM KCl to the organ bath.

3. Drug Application and Measurement:

-

Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

-

The relaxation of the bladder strip is measured as a percentage of the pre-induced contraction.

-

An EC50 value for relaxation is determined from the concentration-response curve.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to decreased cellular excitability.

Experimental Workflow for Patch-Clamp Analysis

References

- 1. medkoo.com [medkoo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unlocking the Therapeutic Potential of Two-Pore Domain Potassium Channels: A Technical Guide to the Pharmacological Properties of BL-1249

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of BL-1249, a potent and selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. This compound, a compound belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), has emerged as a critical tool for investigating the physiological roles of TREK channels and as a potential lead compound for the development of novel therapeutics for a range of conditions including pain, depression, and bladder overactivity.[1][2][3] This document details the compound's mechanism of action, selectivity, and key structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental investigation.

Core Pharmacological Profile

This compound is a selective agonist of the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] These channels are mechanosensitive and play a crucial role in establishing and stabilizing the resting membrane potential of excitable cells.[1][2] By activating these channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability.

Mechanism of Action

This compound activates TREK subfamily channels through a mechanism that involves the channel's selectivity filter "C-type" gate.[1][2] Unlike some modulators that bind within the channel pore, this compound is thought to act on the transmembrane helices, influencing the conformation of the C-type gate from a distance.[1][2] This allosteric modulation stabilizes the open state of the channel, leading to an increase in potassium conductance.[4] The action of this compound is dependent on the integrity of the channel's C-terminal tail and involves the M2 and M3 transmembrane helices, which are key determinants of its potency and selectivity.[1]

Selectivity and Potency

This compound exhibits marked selectivity for the TREK subfamily over other K2P channel subfamilies.[5] Within the TREK subfamily, it is significantly more potent at activating TREK-1 and TREK-2 channels compared to TRAAK channels.[1][5] This selectivity is attributed to specific amino acid residues within the M2 transmembrane helix.[1] Furthermore, this compound demonstrates tissue-specific selectivity, showing greater potency in bladder smooth muscle cells compared to vascular smooth muscle cells.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency of this compound and its analogs on various K2P channels and in different tissues.

Table 1: Potency of this compound on TREK Subfamily Channels

| Channel | EC50 (μM) | Experimental System | Reference |

| TREK-1 (K2P2.1) | 5.5 ± 1.2 | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | [1] |

| TREK-2 (K2P10.1) | 8.0 ± 0.8 | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | [1] |

| TRAAK (K2P4.1) | 48 ± 10 | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | [1] |

Table 2: Potency of this compound in Different Tissues and Cells

| Tissue/Cell Type | Effect | EC50 (μM) | Reference |

| Cultured Human Bladder Myocytes | Membrane Hyperpolarization (DiBAC4(3) fluorescence) | 1.26 ± 0.6 | [7] |

| Cultured Human Bladder Myocytes | Membrane Hyperpolarization (Electrophysiology) | 1.49 ± 0.08 | [7] |

| Rat Bladder Strips | Relaxation of KCl-induced contractions | 1.12 ± 0.37 | [7] |

| Human Aortic Smooth Muscle Cells | Membrane Hyperpolarization | 21.0 | [6] |

Table 3: Structure-Activity Relationship of this compound Analogs on TREK-1

| Compound | EC50 (μM) | Experimental System | Reference |

| This compound | 5.5 ± 1.2 | TEVC in Xenopus oocytes | [1] |

| This compound-amide | 22 ± 8 | TEVC in Xenopus oocytes | [1] |

| This compound-acid | 44 ± 10 | TEVC in Xenopus oocytes | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel activity in response to this compound.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel of interest.

-

Incubation: Injected oocytes are incubated to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, pH 7.4).

-

Two microelectrodes filled with 3 M KCl are impaled into the oocyte to clamp the membrane potential and record the resulting current.

-

This compound is applied extracellularly at various concentrations to determine the dose-response relationship.

-

Currents are typically elicited by voltage steps to various potentials.

-

Patch-Clamp Electrophysiology in Mammalian Cells

This method allows for the detailed study of single-channel and whole-cell currents in response to this compound.

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid vector containing the cDNA for the K2P channel of interest (e.g., mouse K2P2.1 in a pIRES2-EGFP vector).[1]

-

Patch-Clamp Recording:

-

Configuration: Recordings can be made in whole-cell, inside-out, or outside-out patch configurations. For studying the direct effect of extracellularly applied this compound, the outside-out or whole-cell configuration is used. To investigate the involvement of intracellular components, the inside-out configuration is employed.

-

Solutions: The composition of the intracellular (pipette) and extracellular (bath) solutions is critical and is designed to isolate the potassium currents. For example, in inside-out patch experiments to study C-type gating, the extracellular solution might contain 150 mM K+ and the intracellular solution 150 mM Rb+.[1]

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis. The effect of this compound is assessed by comparing the current amplitude and kinetics before and after the application of the compound.

-

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway for this compound activation of TREK channels.

Caption: General experimental workflow for characterizing this compound's effects on K2P channels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Pharmacological Master Key Mechanism that Unlocks the Selectivity Filter Gate in K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BL-1249 EC50 Value for TREK-1 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the EC50 value of BL-1249 for the activation of the TWIK-related potassium channel-1 (TREK-1), a key member of the two-pore domain potassium (K2P) channel family. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's activation of TREK-1, tailored for professionals in biomedical research and drug development.

Quantitative Data Summary

This compound is a potent activator of TREK-1 channels. The half-maximal effective concentration (EC50) has been determined through various electrophysiological studies. The following table summarizes the key quantitative data for this compound's activity on TREK-1 and related channels.

| Target | Parameter | Value (µM) | Experimental System | Reference |

| K2P2.1 (TREK-1) | EC50 | 5.5 ± 1.2 | Two-electrode voltage-clamp (TEVC) in Xenopus oocytes | [1][2] |

| K2P10.1 (TREK-2) | EC50 | 8.0 ± 0.8 | Two-electrode voltage-clamp (TEVC) in Xenopus oocytes | [1][2][3] |

| K2P4.1 (TRAAK) | EC50 | 48 ± 10 | Two-electrode voltage-clamp (TEVC) in Xenopus oocytes | [1][2] |

| Bladder Tissue | EC50 | 1.26 | Cultured bladder smooth muscle cells | [3][4] |

| Vascular Tissue | EC50 | 21.0 | Cultured aortic tissue | [3][5] |

Mechanism of Action and Signaling Pathway

This compound, a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), selectively activates members of the TREK subfamily of K2P channels.[1][2][6] Its mechanism of action involves the stimulation of the channel's selectivity filter "C-type" gate.[1][2][6] This activation leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. The M2/M3 transmembrane helix interface and the C-terminal tail of the TREK-1 channel have been identified as key sites for this compound's action and selectivity.[1][2][6]

While this compound directly gates the TREK-1 channel, the downstream consequences of TREK-1 activation can influence various signaling pathways. For instance, in the context of major depressive disorder models, blocking TREK-1 has been shown to inhibit the activation of A1-like reactive astrocytes through the NF-κB signaling pathway.[7]

Caption: Signaling pathway of this compound activating the TREK-1 channel.

Experimental Protocols

The determination of this compound's EC50 value for TREK-1 activation typically involves electrophysiological techniques to measure ion channel activity. The following is a generalized protocol based on published studies.[1][2]

1. Expression of TREK-1 Channels:

-

System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293).

-

Method:

-

For Xenopus oocytes: Microinjection of cRNA encoding the human KCNK2 (TREK-1) gene.

-

For HEK293 cells: Transient or stable transfection with a plasmid vector containing the KCNK2 cDNA.

-

2. Electrophysiological Recording:

-

Technique: Two-electrode voltage-clamp (TEVC) for oocytes or whole-cell patch-clamp for cultured cells.

-

Solutions:

-

External solution (for TEVC): ND96 solution containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, adjusted to pH 7.4.

-

Pipette solution (for patch-clamp): Containing (in mM): 150 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.

-

-

Procedure:

-

Oocytes or cells are voltage-clamped at a holding potential (e.g., -80 mV).

-

Currents are elicited by applying voltage steps or ramps.

-

3. Application of this compound:

-

Method: Extracellular perfusion of the recording chamber with solutions containing increasing concentrations of this compound.

-

Concentrations: A range of concentrations is used to generate a dose-response curve (e.g., 0.1 µM to 100 µM).

4. Data Analysis:

-

Measurement: The steady-state current amplitude at a specific voltage is measured for each concentration of this compound.

-

Dose-Response Curve: The current amplitudes are normalized to the maximal response and plotted against the logarithm of the this compound concentration.

-

EC50 Calculation: The data is fitted to the Hill equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Caption: Experimental workflow for determining the EC50 of this compound.

References

- 1. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. BL 1249 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 6. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Bladder-Relaxant Properties of BL-1249: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bladder-relaxant properties of BL-1249, a putative potassium channel opener. The document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's activity in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model System | Value (EC50) | Reference |

| Membrane Hyperpolarization | Cultured Human Bladder Myocytes (Fluorescence Assay) | 1.26 ± 0.6 µM | [1][2][3] |

| Membrane Hyperpolarization | Cultured Human Bladder Myocytes (Electrophysiology) | 1.49 ± 0.08 µM | [1][2][3] |

| Relaxation of Pre-contracted Tissue | 30 mM KCl-precontracted Rat Bladder Strips | 1.1 ± 0.37 µM | [1][2] |

| K+ Channel Activation | K2P2.1 (TREK-1) Channels | 5.5 ± 1.2 µM | [3][4] |

| K+ Channel Activation | K2P10.1 (TREK-2) Channels | 8.0 ± 0.8 µM | [3][4] |

| K+ Channel Activation | K2P4.1 (TRAAK) Channels | 48 ± 10 µM | [4][5] |

| Tissue Selectivity | Cultured Human Aortic Smooth Muscle Cells (Hyperpolarization) | 21.0 µM | [3] |

Table 2: In Vivo Activity of this compound

| Model System | Dosage | Effect | Time Period | Significance | Reference |

| Anesthetized Rats | 1 mg/kg i.v. | Decreased micturition contractions | 0-15 min post-dosing | p < 0.01 | [1] |

| Anesthetized Rats | 1 mg/kg i.v. | Decreased micturition contractions | 15-30 min post-dosing | p < 0.05 | [1] |

| Anesthetized Rats | 1 mg/kg i.v. | No significant effect on Mean Arterial Blood Pressure (MABP) | 0-15 min post-dosing | - | [1] |

| Anesthetized Rats | 1 mg/kg i.v. | <10% increase in MABP | 15-30 min post-dosing | - | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its bladder-relaxant effects by selectively activating members of the TREK subfamily of two-pore domain potassium (K2P) channels, primarily TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[3][4][5] This activation leads to an increase in potassium efflux from bladder smooth muscle cells, causing membrane hyperpolarization.[1][2] The hyperpolarized state of the cell membrane reduces the activation of voltage-dependent calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.[1]

References

- 1. apexbt.com [apexbt.com]

- 2. This compound [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the K2P Channel Modulator BL-1249: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BL-1249, chemically known as (5,6,7,8-tetrahydronaphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a potent and selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels.[1][2][3] As a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), this compound has garnered significant interest for its potential therapeutic applications, particularly in conditions involving smooth muscle relaxation, such as overactive bladder.[4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

The chemical structure of this compound comprises a tetralin moiety linked via an amine bridge to a phenyl ring substituted with a tetrazole group. This unique arrangement is crucial for its biological activity.[1][6]

| Property | Value | Reference |

| Chemical Name | (5,6,7,8-tetrahydronaphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine | [3] |

| Molecular Formula | C₁₇H₁₇N₅ | [3] |

| Molecular Weight | 291.35 g/mol | [3] |

| CAS Number | 18200-13-0 | [3] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO and 1eq. NaOH | [3] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be inferred from the synthesis of its analogs and general organic chemistry principles. The synthesis likely involves a Buchwald-Hartwig amination reaction followed by the formation of the tetrazole ring.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((5,6,7,8-tetrahydronaphthalen-1-yl)amino)benzonitrile (Intermediate)

-

To an oven-dried flask, add 1-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq), 2-aminobenzonitrile (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (B28343) as the solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate.

Step 2: Synthesis of (5,6,7,8-tetrahydronaphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine (this compound)

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DMF).

-

Add sodium azide (NaN₃, 3.0 eq) and a Lewis acid (e.g., triethylamine (B128534) hydrochloride, 3.0 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective activator of the TREK (TWIK-related K⁺ channel) subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][6] It exerts its effect by modulating the "C-type" gate located at the selectivity filter of the channel.[1][2] This leads to an increase in potassium ion (K⁺) efflux, causing hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle cells.[4][5]

Caption: Signaling pathway of this compound action.

Quantitative Data

The activity of this compound has been quantified across various K2P channels and tissues, primarily through the determination of its half-maximal effective concentration (EC₅₀).

| Channel/Tissue | EC₅₀ (μM) | Reference |

| K2P2.1 (TREK-1) | 5.5 | [4] |

| K2P10.1 (TREK-2) | 8.0 | [4] |

| K2P4.1 (TRAAK) | 48 | [1] |

| Human Bladder Myocytes | 1.26 | [4][5] |

| Human Aortic Smooth Muscle Cells | 21.0 | [4] |

| Rat Bladder Strips (KCl-induced contraction) | 1.12 | [4][5] |

Key Experimental Protocols

The characterization of this compound's activity relies on several key experimental techniques, most notably electrophysiology.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow across the membrane of Xenopus oocytes expressing the target K2P channel.

References

- 1. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

BL-1249: A Technical Guide to Solubility and Stability for the Research Professional

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BL-1249, a potent activator of the TREK-1 and TREK-2 potassium channels. The information herein is curated for researchers, scientists, and professionals in drug development to facilitate the effective use of this compound in preclinical research. All quantitative data is presented in clear, structured tables, and where available, detailed experimental methodologies are provided.

Core Physicochemical Properties

This compound, with the chemical formula C₁₇H₁₇N₅ and a molecular weight of 291.35 g/mol , is a non-steroidal anti-inflammatory drug (NSAID) derivative that has gained attention for its selective activation of specific two-pore domain potassium (K2P) channels.[1][2] Understanding its solubility and stability is paramount for accurate and reproducible experimental outcomes.

Solubility Profile

The solubility of this compound has been determined in various solvents, which is critical for the preparation of stock solutions and experimental media. The data indicates high solubility in organic solvents and alkaline solutions, with limited solubility in aqueous buffers.

Table 1: Quantitative Solubility Data for this compound

| Solvent/Vehicle | Concentration | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | ≤ 100 mM (29.14 mg/mL) | Standard solvent for stock solution preparation.[3][4] |

| 30 mg/mL (102.97 mM) | Sonication is recommended to aid dissolution.[5] | |

| 1 eq. Sodium Hydroxide (NaOH) | ≤ 100 mM (29.14 mg/mL) | Indicates solubility in alkaline aqueous solution.[3][4] |

| In Vivo Formulation | 2 mg/mL (6.86 mM) | A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[5] |

| Aqueous Experimental Buffer | ~80 µM | Solubility limit observed in electrophysiology experiments.[6] |

Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following recommendations are based on manufacturer guidelines and common laboratory practice.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage.[5] |

| In Solvent (Stock Solution) | -80°C | 1 year | Recommended for long-term storage of dissolved compound.[5] |

| -20°C | 1 month | Suitable for short-term storage.[2] | |

| -80°C | 6 months | Alternative short- to medium-term storage.[2] |

It is best practice to prepare working solutions fresh from a stock solution immediately before use.[5] For in vivo formulations, it is advised to add the solvents sequentially and ensure the solution is clear before adding the next component.[5] Heating and/or sonication can be used to aid dissolution if necessary.[5]

Experimental Protocols

While specific, detailed protocols for the initial determination of this compound solubility and stability are not extensively published, this section outlines the methods for preparing solutions for in vitro and in vivo studies based on available data.

Preparation of Stock Solutions

A standard high-concentration stock solution of this compound is typically prepared in 100% DMSO.

Protocol for 100 mM DMSO Stock Solution:

-

Weigh out the desired amount of this compound powder.

-

Add the appropriate volume of 100% DMSO to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound with a MW of 291.35, add approximately 34.32 µL of DMSO).

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Preparation of In Vivo Formulation

For animal studies, a more complex vehicle is often required to maintain solubility and bioavailability.

Protocol for 2 mg/mL In Vivo Formulation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add 4 volumes of PEG300 and mix thoroughly.

-

Add 0.5 volumes of Tween 80 and mix until the solution is clear.

-

Add 4.5 volumes of saline and mix thoroughly. Sonication may be used to ensure complete dissolution.

-

This formulation should be prepared fresh before each experiment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in research.

Caption: Workflow for the preparation and application of this compound solutions.

Caption: Simplified signaling pathway of this compound action on TREK-1/TREK-2 channels.

Caption: General logical workflow for a stability assessment study.

References

- 1. This compound | Potassium Channel | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of this compound as a channel activator [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BL-1249 Patch Clamp Analysis in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the potassium channel activator BL-1249 in patch clamp electrophysiology studies involving human embryonic kidney (HEK293) cells. This document outlines the mechanism of action of this compound, its selectivity for specific ion channels, and detailed protocols for its application in whole-cell and inside-out patch clamp configurations.

Introduction to this compound

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been identified as a potent activator of specific potassium channels.[1][2] It belongs to the fenamate class of compounds.[3][4] Extensive research has demonstrated that this compound selectively targets the TREK subfamily of two-pore domain potassium (K2P) channels.[3][5][6] These channels are crucial in setting the resting membrane potential of excitable cells and are implicated in various physiological processes, including pain, ischemia, and depression, making them attractive therapeutic targets.[3][4][5]

This compound exerts its activating effect by modulating the "C-type" gate located at the selectivity filter of the TREK channels.[3][5] This mechanism leads to an increased open probability of the channel and, in some cases, an increase in single-channel conductance, resulting in potassium efflux and membrane hyperpolarization.[7]

Selectivity Profile of this compound

This compound exhibits a distinct selectivity profile within the K2P channel family. It preferentially activates the following channels:

Notably, this compound has been shown to have no significant effect on other K2P channel subfamilies or on the endogenous potassium currents in wild-type HEK293 cells.[5][8][9]

Quantitative Data: this compound Potency

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for its primary targets, as determined in various experimental systems.

| Target Ion Channel | Experimental System | EC50 (µM) | Reference |

| K2P2.1 (TREK-1) | Xenopus Oocytes | 5.5 ± 1.2 | [3][5] |

| K2P10.1 (TREK-2) | Xenopus Oocytes | 8.0 ± 0.8 | [3][5] |

| K2P4.1 (TRAAK) | Xenopus Oocytes | 48 ± 10 | [3][5] |

| Human Bladder Myocytes | Cultured Cells (DiBAC4(3) assay) | 1.26 ± 0.6 | [10] |

| Human Bladder Myocytes | Cultured Cells (Electrophysiology) | 1.49 ± 0.08 | [10] |

| Human Aortic Smooth Muscle Cells | Cultured Cells | 21.0 | [1] |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on TREK channels heterologously expressed in HEK293 cells using patch clamp electrophysiology.

Cell Culture and Transfection

-

Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. For optimal results, use cells between passages 5 and 25.

-

Transfection: Twenty-four to forty-eight hours prior to patch clamp experiments, transfect HEK293 cells with a plasmid vector containing the coding sequence for the desired TREK channel (e.g., K2P2.1/TREK-1). Co-transfect with a fluorescent reporter protein plasmid (e.g., pIRES-EGFP) to allow for easy identification of successfully transfected cells.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

-

140 NaCl

-

4 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (for whole-cell, in mM):

-

140 KCl

-

1 MgCl2

-

10 EGTA

-

10 HEPES

-

2 Mg-ATP

-

0.3 Na-GTP

-

Adjust pH to 7.2 with KOH.

Intracellular (Pipette) Solution (for inside-out, symmetrical K+):

-

150 KCl

-

10 HEPES

-

1 EGTA

-

Adjust pH to 7.2 with KOH.

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Store at -20°C.

-

On the day of the experiment, dilute the stock solution in the appropriate extracellular or intracellular solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid off-target effects.

Whole-Cell Patch Clamp Protocol

This configuration is ideal for measuring the overall effect of extracellularly applied this compound on the total current from a single cell.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Plating: Plate transfected HEK293 cells onto glass coverslips in a recording chamber.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip onto the microscope stage and perfuse with the extracellular solution.

-

Identify a fluorescent, healthy-looking cell.

-

Approach the cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit channel currents.

-

Establish a stable baseline recording in the extracellular solution.

-

-

This compound Application:

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to take effect and for the current to reach a steady state.

-

Record currents using the same voltage protocol as for the baseline.

-

-

Washout: Perfuse the chamber with the control extracellular solution to observe the reversibility of the drug's effect.

Inside-Out Patch Clamp Protocol

This configuration is used to study the direct effect of this compound on the intracellular side of the channel.

-

Pipette and Cell Preparation: Follow steps 1 and 2 of the whole-cell protocol.

-

Establish Cell-Attached Configuration: Approach the cell and form a GΩ seal without rupturing the membrane.

-

Excise the Patch: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

-

Data Acquisition:

-

Hold the patch at a desired potential.

-

Record single-channel or macroscopic currents in the control bath solution (which mimics the intracellular environment).

-

-

This compound Application:

-

Apply this compound directly to the bath solution to expose the intracellular face of the ion channels in the excised patch.

-

Record the changes in channel activity.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound activation of TREK channels.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for whole-cell patch clamp analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Pharmacological Master Key Mechanism that Unlocks the Selectivity Filter Gate in K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of this compound as a channel activator [frontiersin.org]

- 9. Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of this compound as a channel activator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

Application Notes and Protocols for In Vivo Administration of BL-1249 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249 is a nonsteroidal anti-inflammatory drug (NSAID) class compound that functions as a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically the TREK subfamily.[1][2] It preferentially activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels, which play a crucial role in stabilizing the resting membrane potential of excitable cells.[1][2][3] The mechanism of action involves the stimulation of the selectivity filter "C-type" gate that governs K2P channel function.[1][2] In vivo studies in rat models have demonstrated the therapeutic potential of this compound in conditions such as bladder overactivity and inflammatory pain.[3][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in rat models for studying its bladder-relaxant and anti-nociceptive effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Target Channel/Tissue | EC50 (μM) | Reference |

| K2P2.1 (TREK-1) | 5.5 | [2] |

| K2P10.1 (TREK-2) | 8.0 | [2] |

| Cultured Human Bladder Myocytes | 1.26 | [3][4] |

| Rat Bladder Strips (KCl-induced contractions) | 1.12 | [3][4] |

| Cultured Human Aortic Smooth Muscle Cells | 21.0 | [3] |

Table 2: In Vivo Administration and Effects of this compound in Rat Models

| Experimental Model | Administration Route | Dose | Observed Effect | Reference |

| Anesthetized Rat Bladder Contraction | Intravenous (i.v.) | 1 mg/kg | Decreased number of isovolumic bladder contractions | [3][4] |

| Formalin-Induced Nociceptive Hypersensitivity | Local Peripheral & Intrathecal | Not Specified | Decreased long-lasting secondary mechanical allodynia and hyperalgesia | [5] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Administration Route | Reference |

| Elimination Half-Life | 0.69 hours | Intravenous (i.v.) | [6] |

Signaling Pathway

This compound selectively binds to and activates TREK-1 and TREK-2 channels, which are members of the K2P potassium channel family. This activation leads to an increase in K+ efflux, causing hyperpolarization of the cell membrane and a decrease in cellular excitability.

References

- 1. US9862684B2 - Modulation of K2P channels - Google Patents [patents.google.com]

- 2. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 5. Protein and Chemical Determinants of this compound Action and Selectivity for K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for BL-1249 in In Vitro Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK subfamily.[1][2] It has demonstrated significant utility in in vitro studies for investigating the physiological roles of these channels in various tissues, particularly in smooth muscle relaxation.[3][4] These application notes provide detailed protocols and concentration guidelines for the use of this compound in in vitro organ bath experiments, enabling researchers to effectively study its pharmacological effects.

This compound acts as an opener for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels.[3][5] This activation leads to an increase in potassium efflux, resulting in hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle tissue.[4] Its selectivity for bladder tissue over vascular tissue makes it a valuable tool for urological research.[3][4]

Data Presentation: this compound Concentrations and Effects

The following table summarizes the effective concentrations of this compound observed in various in vitro experiments. This data is crucial for designing robust experimental protocols and for the interpretation of results.

| Parameter | Tissue/Cell Type | Species | Concentration/EC50 | Observed Effect | Reference |

| EC50 | Rat Bladder Strips | Rat | 1.12 ± 0.37 µM | Relaxation of 30 mM KCl-induced contractions | [3][4] |

| No Effect Concentration | Rat Aortic Strips | Rat | Up to 10 µM | No relaxation of 30 mM KCl-induced contractions | [3][4] |